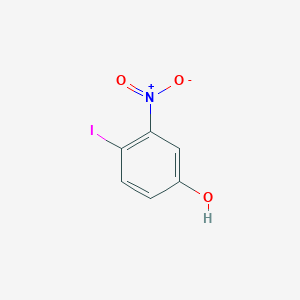
Cr(III)-B-Gppnhp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cr(III)-B-Gppnhp is a coordination compound involving chromium in its +3 oxidation state. Chromium (III) compounds are known for their stability and diverse applications in various fields, including chemistry, biology, and industry. The specific structure and properties of this compound make it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cr(III)-B-Gppnhp typically involves the coordination of chromium (III) ions with specific ligands under controlled conditions. One common method includes the use of chromium (III) chloride as a starting material, which is then reacted with the desired ligands in an aqueous or organic solvent. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control systems. The process often includes steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
化学反応の分析
Types of Reactions
Cr(III)-B-Gppnhp undergoes various chemical reactions, including:
Oxidation: Chromium (III) can be oxidized to chromium (VI) under specific conditions.
Reduction: Chromium (VI) can be reduced back to chromium (III) using reducing agents.
Substitution: Ligands in the this compound complex can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and ascorbic acid are often used.
Substitution: Ligand exchange reactions can be facilitated by varying the pH and temperature of the reaction mixture.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of chromium (VI) complexes, while reduction may yield chromium (III) complexes with different ligands.
科学的研究の応用
Cr(III)-B-Gppnhp has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of diabetes and other metabolic disorders.
Industry: Utilized in industrial processes, including electroplating and the production of pigments and dyes.
作用機序
The mechanism by which Cr(III)-B-Gppnhp exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, chromium (III) compounds are known to enhance insulin sensitivity by interacting with the insulin receptor and other signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Chromium (III) chloride: A common chromium (III) compound used in various applications.
Chromium (III) oxide: Known for its use as a pigment and in catalysis.
Chromium (III) acetate: Used in the synthesis of other chromium (III) complexes.
Uniqueness of Cr(III)-B-Gppnhp
This compound is unique due to its specific ligand coordination and resulting properties
特性
IUPAC Name |
[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate;chromium(3+);hydron;tetrahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N6O13P3.Cr.4H2O/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;4*1H2/q;+3;;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPISGBRAZWGQHP-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N=C(NC2=O)N.O.O.O.O.[Cr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22CrN6O17P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117604-44-1 |
Source


|
| Record name | Chromium (III) bidentate guanosine 5'-(beta,gamma-imido)triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117604441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














